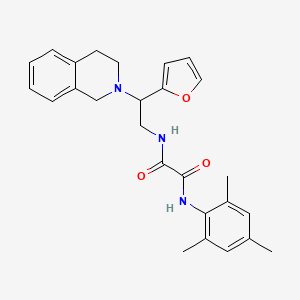
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-mesityloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-mesityloxalamide, commonly known as DIOX, is a chemical compound that has been widely studied in scientific research. DIOX is a potent and selective inhibitor of protein-protein interactions, making it a valuable tool for investigating various biological processes.
作用機序
DIOX acts as a competitive inhibitor of protein-protein interactions, binding to the surface of the protein and preventing it from interacting with its target protein. This mechanism of action allows DIOX to selectively inhibit specific protein-protein interactions, making it a valuable tool for investigating the function of these interactions in biological processes.
Biochemical and Physiological Effects:
DIOX has been shown to have a range of biochemical and physiological effects, depending on the specific protein-protein interaction that it inhibits. For example, inhibition of the MDM2-p53 interaction by DIOX has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inhibition of the BCL-2-BAX interaction by DIOX has been shown to sensitize cancer cells to chemotherapy.
実験室実験の利点と制限
One of the main advantages of using DIOX in lab experiments is its selectivity for specific protein-protein interactions. This allows researchers to investigate the function of these interactions in biological processes with a high degree of specificity. However, DIOX can also have off-target effects, and its potency can vary depending on the specific protein-protein interaction being targeted.
将来の方向性
There are several potential future directions for research on DIOX. One area of interest is the development of more potent and selective inhibitors of protein-protein interactions, which could be used to investigate the function of these interactions in greater detail. Another area of interest is the use of DIOX in combination with other drugs or therapies, such as chemotherapy, to enhance their effectiveness in treating cancer and other diseases.
合成法
The synthesis of DIOX involves several steps, including the reaction of mesitylene with oxalyl chloride to form mesitylene oxalyl chloride, which is then reacted with 2-(furan-2-yl)ethan-1-amine to form the intermediate product. This intermediate is then reacted with 3,4-dihydroisoquinoline to produce the final product, DIOX.
科学的研究の応用
DIOX has been extensively used in scientific research as a tool for investigating protein-protein interactions. It has been shown to inhibit the interaction between several proteins, including the interaction between MDM2 and p53, which is a key regulator of the cell cycle. DIOX has also been used to study the interaction between other proteins, such as the interaction between BCL-2 and BAX, which is involved in the regulation of apoptosis.
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-17-13-18(2)24(19(3)14-17)28-26(31)25(30)27-15-22(23-9-6-12-32-23)29-11-10-20-7-4-5-8-21(20)16-29/h4-9,12-14,22H,10-11,15-16H2,1-3H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLGBBLCUNBUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-mesityloxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

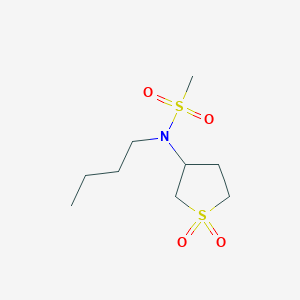
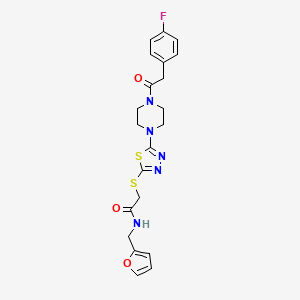
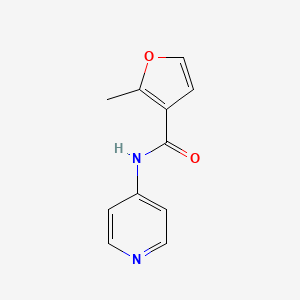
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2447343.png)


![(E)-4-(((3-(1H-imidazol-1-yl)propyl)amino)methylene)-1-(benzo[d]thiazol-2-yl)-3-(((4-chlorophenyl)thio)methyl)-1H-pyrazol-5(4H)-one](/img/structure/B2447347.png)

![4-{2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2447350.png)
![3-Chloro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B2447352.png)
![(3-Chlorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2447354.png)

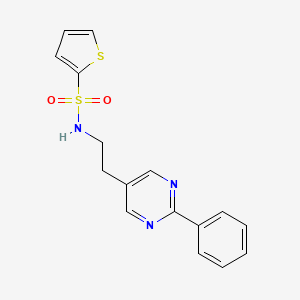
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2447358.png)